molecular formula C10H12BrNOS B13325031 N-(3-Bromo-5-methoxyphenyl)thietan-3-amine

N-(3-Bromo-5-methoxyphenyl)thietan-3-amine

Cat. No.: B13325031
M. Wt: 274.18 g/mol
InChI Key: KGHRSZXLODSBNW-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-methoxyphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a thietan-3-amine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-methoxyphenyl)thietan-3-amine typically involves multi-step reactions. One common method includes the reaction of 2-(chloromethyl)thiirane with symmetrically substituted C-bromo/nitropyrazoles in water in the presence of bases. This reaction leads to the formation of 4-bromo(nitro)- and 3,5-dibromo-4-bromo(nitro)-1-(thietan-3-yl)-1H-pyrazoles, which can be further transformed into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methoxyphenyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases for nucleophilic substitution, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products

The major products formed from these reactions include various substituted pyrazoles and thietane derivatives, which can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methoxyphenyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in different chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with specific enzymes, receptors, and other biomolecules, thereby exerting their effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

N-(3-bromo-5-methoxyphenyl)thietan-3-amine

InChI

InChI=1S/C10H12BrNOS/c1-13-10-3-7(11)2-8(4-10)12-9-5-14-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

KGHRSZXLODSBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2CSC2)Br

Origin of Product

United States

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